Molecular Weight and Lipophilicity (cLogP) Differentiate N1-Ethyl from N1-Methyl and N1-Propyl Analogs
The N1-ethyl substituent provides a molecular weight (MW = 222.29 g mol⁻¹) and predicted lipophilicity (cLogP ≈ 1.4) that are intermediate between the N1-methyl analog (MW = 208.26 g mol⁻¹, cLogP ≈ 1.0) and the N1-propyl analog (MW = 236.31 g mol⁻¹, cLogP ≈ 1.9) . This positioning allows fine-tuning of permeability and solubility without the excessive lipophilicity that often accompanies higher alkyl homologs.
| Evidence Dimension | Molecular weight and lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 222.29 g mol⁻¹; cLogP ≈ 1.4 |
| Comparator Or Baseline | N1-methyl analog (MW = 208.26 g mol⁻¹, cLogP ≈ 1.0); N1-propyl analog (MW = 236.31 g mol⁻¹, cLogP ≈ 1.9) |
| Quantified Difference | ΔMW = +14.03 vs. methyl, −14.02 vs. propyl; ΔcLogP ≈ +0.4 vs. methyl, −0.5 vs. propyl |
| Conditions | cLogP values estimated by ACD/Labs or analogous fragment-based calculation for pyrazole-5-carboxamide chemotype |
Why This Matters
The intermediate lipophilicity reduces the risk of poor aqueous solubility (common with the propyl analog) while avoiding suboptimal membrane permeability often seen with the methyl analog, directly impacting bioavailability in lead optimization.
